rac cis-Loxoprofen-d3 Alcohol
CAS No.:
Cat. No.: VC0206135
Molecular Formula: C₁₅H₁₇D₃O₃
Molecular Weight: 251.34
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₅H₁₇D₃O₃ |
|---|---|
| Molecular Weight | 251.34 |
Introduction
Chemical Identity and Structure
rac cis-Loxoprofen-d3 Alcohol, also known as rel-4-[[(1R,2R)-2-Hydroxycyclopentyl]methyl]-a-methylbenzeneacetic-d3 Acid, is a stable isotope-labeled compound derived from loxoprofen. Its chemical identity is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 2508138-40-5 |
| Molecular Formula | C15H17D3O3 |
| Molecular Weight | 251.34 g/mol |
| IUPAC Name | 2-(4-(((1R,2R)-2-hydroxycyclopentyl-1,3,3-d3)methyl)phenyl)propanoic acid |
| Physical State | White Solid |
The compound features a cyclopentyl ring with a hydroxyl group in the cis configuration, a phenyl group, and three deuterium atoms strategically incorporated into its structure . The term "rac" (racemic) indicates that it exists as a mixture of stereoisomers, while "cis" refers to the specific spatial arrangement of the hydroxyl group on the cyclopentyl ring .
Structural Comparison with Parent Compound
rac cis-Loxoprofen-d3 Alcohol differs from its parent compound loxoprofen primarily in two ways: it contains three deuterium atoms (isotopes of hydrogen) and features a hydroxyl group on the cyclopentyl ring instead of a carbonyl group. The parent compound, loxoprofen, is a propionic acid derivative non-steroidal anti-inflammatory drug marketed under trade names like Loxonin in Brazil, Mexico, and Japan .
Physical and Chemical Properties
Solubility Profile
The compound demonstrates good solubility in:
This solubility profile facilitates its use in various analytical procedures, particularly in chromatographic applications and mass spectrometry.
Stability Considerations
As a stable isotope-labeled compound, rac cis-Loxoprofen-d3 Alcohol maintains chemical integrity under standard laboratory conditions. Storage recommendations typically include refrigeration at +4°C to ensure long-term stability .
Relationship to Loxoprofen Metabolism
Metabolic Pathway
rac cis-Loxoprofen-d3 Alcohol represents an important metabolite in the loxoprofen pathway. Loxoprofen undergoes extensive metabolism in the human body, with reduction of the ketone group in the cyclopentanone ring being a primary metabolic route .
Stereochemical Considerations
The metabolic reduction of loxoprofen's ketone group creates two possible stereoisomers:
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trans-Alcohol metabolite
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cis-Alcohol metabolite
The compound under review specifically corresponds to the deuterium-labeled version of the cis-alcohol metabolite, which has distinct pharmacological properties from the trans isomer . Both the cis and trans forms exist in the metabolism of loxoprofen, with different biological activities.
Analytical Applications
Use in Bioanalytical Methods
rac cis-Loxoprofen-d3 Alcohol serves as a valuable internal standard for quantitative analysis of loxoprofen and its metabolites in biological samples . The incorporation of deuterium creates a mass shift that allows clear differentiation between the analyte and internal standard during mass spectrometric analysis while maintaining nearly identical chromatographic behavior.
Research Applications
Several published studies have utilized this compound in pharmaceutical research:
| Research Area | Application | Reference |
|---|---|---|
| Pharmaceutical Analysis | Quantitative determination of loxoprofen metabolites | Choo, K.-S. et al.: J. Pharmac. Biomed. Anal., 25, 639 (2001) |
| Chromatographic Method Development | LC-MS/MS method development | Cho, H.-Y. et al.: J. Chrom. B Anal. Technol. Biomed Life Sci., 835, 27 (2006) |
| Medicinal Chemistry | Structure-activity relationship studies | Riendeau, D. et al.: Bioorg. Med. Chem. Lett., 14, 1201 (2004) |
These research applications highlight the importance of rac cis-Loxoprofen-d3 Alcohol in understanding the pharmacokinetics and metabolism of loxoprofen .
| Manufacturer/Supplier | Product Number | Package Size | Price (as of 2021-2023) |
|---|---|---|---|
| US Biological | 166223 | 2.5mg | $460 |
| TRC | L472912 | 25mg | $1190 |
| Medical Isotopes, Inc. | D52033 | 25mg | $2200 |
| Chemsky (Shanghai) International Co., Ltd. | - | - | Variable |
| LGC Standards | TRC-L472912 | Neat | Variable |
| Clearsynth | CS-T-97345 | - | Variable |
The pricing reflects the specialized nature of this deuterium-labeled compound and the technical complexity involved in its synthesis .
Product Specifications
Commercial products are typically provided with detailed specifications including:
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Chemical purity
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Isotopic purity (deuterium incorporation)
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Certificate of analysis
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Recommended storage conditions
Comparison with Related Compounds
rac trans-Loxoprofen-d3 Alcohol
A structurally similar compound, rac trans-Loxoprofen-d3 Alcohol (where the hydroxyl group is in the trans configuration), is also commercially available . The key differences between these stereoisomers include:
| Property | rac cis-Loxoprofen-d3 Alcohol | rac trans-Loxoprofen-d3 Alcohol |
|---|---|---|
| CAS Number | 2508138-40-5 | Not explicitly provided in search results |
| IUPAC Name | 2-(4-(((1R,2R)-2-hydroxycyclopentyl-1,3,3-d3)methyl)phenyl)propanoic acid | 2-[4-[[(1R,2S)-1,3,3-trideuterio-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid |
| Configuration | cis orientation of hydroxyl group | trans orientation of hydroxyl group |
| InChI Key | Not explicitly provided in search results | SHAHPWSYJFYMRX-JXWLDDAESA-N |
Both compounds are valuable in metabolic studies of loxoprofen, representing different metabolic pathways .
Non-deuterated Analogs
The non-deuterated versions of these compounds include:
These compounds have identical chemical properties except for the mass difference due to deuterium labeling and play important roles in loxoprofen metabolism studies.
Research Findings and Applications
Pharmacokinetic Studies
rac cis-Loxoprofen-d3 Alcohol has been instrumental in elucidating the pharmacokinetics of loxoprofen. Research indicates that loxoprofen undergoes stereoselective metabolism, with the trans-alcohol metabolite showing higher biological activity than the cis isomer .
Analytical Method Development
Several published studies have utilized this compound in the development and validation of analytical methods:
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Choo et al. (2001) developed a sensitive analytical method for quantifying loxoprofen metabolites in biological samples using deuterated internal standards.
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Cho et al. (2006) employed this compound in LC-MS/MS method development for pharmacokinetic studies.
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Riendeau et al. (2004) investigated structure-activity relationships of loxoprofen and related compounds .
These applications underscore the compound's importance in pharmaceutical research and development, particularly in understanding drug metabolism and developing sensitive analytical methods.
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